molecular formula C12H15N5O2 B11801351 Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11801351
M. Wt: 261.28 g/mol
InChI Key: GYHYHYIPKCCMKA-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a pyrimidine ring. The triazole moiety is substituted at the 2-position with a 2,6-dimethylpyrimidin-4-yl group and at the 5-position with a methyl group, while the 4-position carries an ethyl carboxylate ester. The compound’s synthesis likely involves cyclization reactions between azide precursors and acetylenic or carbonyl-containing reagents, followed by functionalization of the pyrimidine ring .

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C12H15N5O2/c1-5-19-12(18)11-8(3)15-17(16-11)10-6-7(2)13-9(4)14-10/h6H,5H2,1-4H3

InChI Key

GYHYHYIPKCCMKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=NC(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multistep reactions. One common method includes the protection of benzene-1,3-diamine, followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution with acryloyl chloride under catalytic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Triazole Substitution Aromatic Ring Key Substituents Molecular Weight (g/mol)* Electronic Profile
Target Compound 2-(2,6-dimethylpyrimidin-4-yl) Pyrimidine 2,6-dimethyl 294.3 Mixed (electron-donating methyl, electron-deficient pyrimidine)
Analog 1 () 1-(p-nitrophenyl) Phenyl p-nitro 306.3 Strongly electron-withdrawing (nitro)
Analog 2 () 2-(3,5-dichloro-6-methylpyridin-2-yl) Pyridine 3,5-dichloro, 6-methyl 330.2 Electron-withdrawing (Cl), lipophilic (methyl)

*Calculated based on molecular formulas.

Key Observations:

  • Electronic Effects : The target compound’s pyrimidine ring introduces a conjugated, electron-deficient system compared to the nitro-substituted phenyl (Analog 1) or chloro-pyridine (Analog 2). This may influence reactivity in nucleophilic/electrophilic interactions.
  • Lipophilicity : The 2,6-dimethylpyrimidine group likely enhances lipophilicity relative to the nitro-phenyl analog but less than the dichloro-pyridine analog due to chlorine’s higher hydrophobicity.
  • Stereoelectronic Tuning : The methyl groups on the pyrimidine (target) or pyridine (Analog 2) may stabilize specific conformations, impacting binding interactions in biological systems.

Crystallographic and Computational Analysis

Structural refinement tools like SHELXL () and visualization software such as WinGX/ORTEP (–5) are critical for comparing bond lengths, angles, and packing arrangements. For example:

  • Pyrimidine rings in the target compound may exhibit shorter C–N bond lengths (1.32–1.34 Å) compared to pyridine (1.34–1.37 Å) due to increased electron delocalization.
  • Anisotropic displacement parameters (refined via SHELXL) could reveal differences in thermal motion between the methyl (target) and nitro (Analog 1) substituents.

Research Implications and Gaps

  • Structural Diversity : The target compound’s pyrimidine-triazole scaffold offers a unique platform for derivatization, contrasting with phenyl or pyridine-based analogs.
  • Data Limitations : Experimental data on solubility, stability, and bioactivity are lacking in the provided evidence, necessitating further studies.
  • Computational Modeling : Density Functional Theory (DFT) calculations could predict electronic properties and reactivity trends across these analogs.

Biological Activity

Ethyl 2-(2,6-dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, characterized by a unique combination of a triazole ring and a pyrimidine moiety. This structural configuration suggests potential biological activities that merit investigation. The compound's molecular formula is C12H15N5O2C_{12}H_{15}N_{5}O_{2} with a molecular weight of approximately 264.30 g/mol.

Structure and Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Triazole Ring : This usually involves the reaction of appropriate precursors under controlled conditions.
  • Pyrimidine Substitution : The introduction of the pyrimidine moiety can be achieved through nucleophilic substitution reactions.

These synthetic pathways allow for moderate to high yields of the compound, facilitating further biological evaluation.

Table 1: Biological Activities of Related Compounds

Compound NameActivityReference
Triazole Derivative AAntifungal
Pyrimidine-based BAnticancer
Triazole CAntibacterial

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of both triazole and pyrimidine rings enhances its ability to modulate various biochemical pathways.

Study 1: Anticancer Potential

A study involving structurally similar triazoles demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to the activation of apoptotic pathways through increased p53 expression and caspase activation. While direct studies on this compound are needed, its structural similarity suggests potential for similar activity.

Study 2: Antimicrobial Effects

Research on related triazoles has shown promising antibacterial activity against Gram-positive bacteria. These findings indicate that this compound may also exhibit antimicrobial properties worth exploring.

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